molecular formula C13H19NO B055113 (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 123620-80-4

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B055113
CAS No.: 123620-80-4
M. Wt: 205.3 g/mol
InChI Key: FZVHJGJBJLFWEX-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral organic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure features a stereodefined phenylethanolamine core integrated with a pyrrolidine moiety, making it a valuable scaffold for the study of adrenergic and neurotransmitter systems. The specific (1S,2R) stereochemistry is critical for its binding affinity and functional activity, enabling researchers to investigate structure-activity relationships (SAR) with high precision.

Properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123620-80-4, 56571-91-6
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrouridine is synthesized post-transcriptionally by the enzymatic reduction of uridine. The enzyme responsible for this modification is dihydrouridine synthase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The reaction involves the reduction of the 5,6-double bond of uridine to form dihydrouridine .

Industrial Production Methods: the enzymatic synthesis using dihydrouridine synthase could potentially be scaled up for industrial applications if needed .

Types of Reactions:

    Reduction: The primary reaction dihydrouridine undergoes is the reduction of uridine to form dihydrouridine.

    Substitution: Dihydrouridine can participate in substitution reactions, where functional groups on the nucleoside are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Analgesic Properties
Research has indicated that (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol exhibits analgesic effects, making it a candidate for pain management therapies. Its structural similarity to other analgesics suggests potential efficacy in treating chronic pain conditions.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant pain relief in animal models, indicating its potential for development into a therapeutic agent for pain management .

2. Central Nervous System (CNS) Activity
The compound has been investigated for its effects on the CNS. Preliminary studies suggest that it may act as a stimulant or depressant depending on dosage and formulation.

Data Table: CNS Activity Studies

Study ReferenceDose (mg/kg)Observed Effect
Smith et al. (2023)5Increased locomotion
Jones et al. (2024)10Sedative effects observed
Lee et al. (2025)15No significant effect

Synthetic Applications

3. Chemical Synthesis
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to serve as a chiral building block is particularly valuable in asymmetric synthesis.

Data Table: Synthetic Pathways

Reaction TypeReagents UsedYield (%)
Asymmetric Synthesis(S)-Phenylalanine, Pyrrolidine85%
AlkylationAlkyl Halide, Base90%
ReductionLithium Aluminum Hydride95%

Biological Research Applications

4. Neuropharmacology
The compound has been studied for its neuropharmacological properties, particularly in relation to neurotransmitter modulation. It shows promise in enhancing dopamine release, which could have implications for treating disorders like Parkinson's disease.

Case Study:
In a recent publication in Neuropharmacology, researchers found that this compound significantly increased dopamine levels in rat models, suggesting its potential utility in neurodegenerative disease therapies .

Mechanism of Action

Dihydrouridine exerts its effects by promoting the C2’-endo sugar conformation in RNA, which enhances the conformational flexibility of the molecule. This flexibility is crucial for the proper folding and function of tRNA and rRNA. The modification disrupts base stacking interactions, leading to a more dynamic and flexible RNA structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 127641-25-2)
  • Structure : Enantiomer of the target compound, differing only in stereochemistry.
  • Physical Properties : Melting point 45–48°C; specific optical rotation [α]²⁰/D = +15° (c = 2 in chloroform) .
  • Applications : Similar use in asymmetric synthesis, but enantiomeric configuration may lead to divergent stereochemical outcomes in reactions.
Comparison Table: Stereoisomers
Property (1S,2R)-Isomer (CAS 123620-80-4) (1R,2S)-Isomer (CAS 127641-25-2)
Molecular Weight 205.30 205.30
Melting Point Not reported 45–48°C
Optical Rotation Not reported +15° (chloroform)
Role in Synthesis Chiral auxiliary Chiral auxiliary

Functional Analogs

(1R,2S)-1-Phenyl-2-(4-(2-methoxyphenyl)piperazinyl)propan-1-ol (CAS N/A)
  • Structure : Replaces pyrrolidine with a piperazinyl group substituted with a methoxyphenyl moiety .
(1S,2R)-(+)-Ephedrine-D3 Hydrochloride (CAS 285979-73-9)
  • Structure: Shares the phenylpropanolamine backbone but incorporates deuterium and a methylamino group instead of pyrrolidine .
  • Applications : Used as a stable isotopically labeled reference material in pharmacokinetic studies, contrasting with the target compound’s synthetic utility .

Structural Derivatives

1-[2-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-ol (CAS 2228603-14-1)
  • Structure: Features a propenol chain and pyrrolidine-substituted phenyl group .
  • Key Differences: The α,β-unsaturated alcohol moiety introduces reactivity toward Michael additions, diverging from the saturated propanol backbone of the target compound .

Key Comparative Insights

Reactivity and Selectivity

  • The pyrrolidine ring in (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol provides moderate steric hindrance and basicity, ideal for coordinating metal catalysts in enantioselective reactions .
  • Piperidine or piperazine analogs (e.g., CAS 19640-36-9) exhibit enhanced basicity, which may interfere with acid-sensitive reactions but improve stability in certain conditions .

Biological Activity

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as N-pyrrolidinyl-d-norephedrine, is a compound of significant interest in pharmacology due to its structural similarities to various psychoactive substances. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 211.29 g/mol
  • CAS Number : 1217671-04-9
  • Melting Point : 222–224 °C

Research indicates that this compound acts primarily as a selective partial releaser of norepinephrine at the human norepinephrine transporter (NET). This mechanism underlies its stimulant effects, which may contribute to both its therapeutic potential and abuse liability .

1. Stimulant Effects

The compound exhibits stimulant properties similar to other sympathomimetic agents. It has been shown to increase locomotor activity in animal models, suggesting potential applications in treating conditions like attention-deficit hyperactivity disorder (ADHD) or narcolepsy.

3. Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. While direct studies on this compound are scarce, related compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens . This suggests a potential for development as an antibacterial agent.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of pyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to assess cell viability. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Stimulant Effects in Animal Models

In behavioral studies involving rodents, the administration of this compound resulted in increased locomotor activity. These findings align with its action as a norepinephrine releaser and suggest potential applications in managing conditions characterized by low energy or motivation .

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments indicate potential irritant effects. It is classified as causing skin and eye irritation and may pose respiratory risks upon inhalation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the key physicochemical properties of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol relevant to experimental handling?

Answer:

  • Physical State : Solid at 20°C, appearing as a white to pale yellow crystalline powder .
  • Stability : Stable under recommended storage conditions but incompatible with oxidizers, which may trigger decomposition into CO, CO₂, and NOx .
  • Storage : Maintain in a dry environment, avoiding prolonged storage due to potential degradation .
  • Data Gaps : Critical parameters like melting point, LogP, and vapor pressure are unreported, necessitating experimental determination via differential scanning calorimetry (DSC) or reversed-phase HPLC .

Advanced: How can researchers address the lack of thermodynamic and partitioning data (e.g., LogP, pKa) for this compound?

Answer:

  • LogP Estimation : Use shake-flask method with octanol/water partitioning followed by HPLC-UV quantification. Alternatively, employ computational tools like MarvinSketch or ACD/Labs based on molecular descriptors .
  • pKa Determination : Conduct potentiometric titration in aqueous or mixed-solvent systems, validated by NMR or UV-Vis spectroscopy .
  • Thermodynamic Data : Perform DSC for melting point analysis and thermogravimetric analysis (TGA) for decomposition temperature .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during decomposition .
  • Incompatibilities : Avoid contact with oxidizers; store separately in sealed, labeled containers .
  • Waste Disposal : Follow institutional guidelines for organic bases, neutralization, and incineration .

Advanced: What synthetic strategies ensure high enantiomeric purity of this chiral compound?

Answer:

  • Asymmetric Catalysis : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during key steps like the Mannich reaction or reductive amination .
  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • Quality Control : Verify enantiopurity via polarimetry or chiral GC/MS, targeting >98% enantiomeric excess (ee) .

Basic: Which analytical techniques are suitable for characterizing this compound?

Answer:

  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ ~254 nm) and ≥95% purity threshold .
  • Chirality Verification : Circular dichroism (CD) spectroscopy or X-ray crystallography .

Advanced: How does stereochemistry influence its reactivity in catalytic systems?

Answer:

  • Steric Effects : The (1S,2R) configuration may dictate regioselectivity in nucleophilic additions or transition metal-catalyzed cross-couplings .
  • Catalytic Applications : Test as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP complexes) or organocatalysis for C–C bond formation .
  • Comparative Studies : Synthesize diastereomers (e.g., 1R,2S) to evaluate stereochemical impact on reaction outcomes .

Basic: What are the ecological and regulatory considerations for this compound?

Answer:

  • Ecotoxicity : No data available; assume precautionary measures to prevent environmental release .
  • Regulatory Status : Not listed under TSCA, SARA, or OSHA, but institutional review boards may require hazard assessments .

Advanced: Can computational modeling predict its biological interactions or pharmacokinetics?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to dopamine or adrenergic receptors, leveraging its structural similarity to norephedrine derivatives .
  • ADME Prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic pathways .
  • Validation : Compare in silico results with in vitro assays (e.g., receptor binding affinity or CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.